7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
Step 2: Introduction of the fluoro, hydroxyphenyl, and methylbenzyl groups via substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Signal transduction pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar core structures but different substituents.
Fluoro-substituted Compounds: Molecules with fluorine atoms in similar positions.
Hydroxyphenyl and Methylbenzyl Derivatives: Compounds with similar functional groups.
Uniqueness
“7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H18FNO4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18FNO4/c1-14-2-4-15(5-3-14)13-27-22(16-6-9-18(28)10-7-16)21-23(29)19-12-17(26)8-11-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3 |
InChI Key |
XOJOQGZTECCHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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